Cycloxydim-3-hydroxy-sulfone-glutaric acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O7S |
|---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
3-(1,1-dioxothian-3-yl)-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C10H16O7S/c11-8(12)4-10(15,5-9(13)14)7-2-1-3-18(16,17)6-7/h7,15H,1-6H2,(H,11,12)(H,13,14) |
InChI Key |
PVMXEMADFFDQHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)C(CC(=O)O)(CC(=O)O)O |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation from Cycloxydim
In Planta Metabolism of Cycloxydim (B1459944) Leading to Glutaric Acid Derivatives
Within plant systems, cycloxydim is metabolized through several key reactions that reduce its phytotoxicity and lead to the formation of more polar, water-soluble compounds. ucanr.edu These transformations ultimately result in the formation of glutaric acid derivatives. fao.org The primary metabolic pathway in plants involves oxidation of the sulfur atom, hydroxylation of the cyclohexenone ring, and subsequent oxidative cleavage of the ring system. fao.org
A critical step in the degradation of cycloxydim within plants is the oxidative cleavage of its cyclohexenone ring. fao.org This reaction breaks open the cyclic structure, leading to the formation of substituted glutaric acid derivatives. fao.org This process is a key detoxification step, as the resulting linear dicarboxylic acid metabolites are structurally distinct from the parent herbicide. The formation of these ring-cleavage products represents a significant transformation of the original compound. fao.orgnih.gov One of the main resulting metabolites identified in rotational crops is cycloxydim-1-dicarboxylic acid, a glutaric acid derivative. fao.org
Prior to ring cleavage, the cycloxydim molecule undergoes modifications that facilitate further degradation. These initial steps, often categorized as Phase I metabolism, involve oxidation and hydroxylation. fao.orgnih.gov
One primary transformation is the oxidation of the sulfur atom within the thiopyrane ring. fao.org This occurs in two stages: first to a sulfoxide (B87167) and subsequently to a sulfone. fao.orgorganic-chemistry.org These reactions increase the polarity of the molecule. Key metabolites formed through this process include Cycloxydim-TSO (sulfoxide) and Cycloxydim-TSO2 (sulfone). fao.org
Another important reaction is the hydroxylation of the cyclohexenone ring, typically at the 5-position. fao.org This introduction of a hydroxyl (-OH) group further increases the water solubility of the metabolite and provides an additional site for subsequent reactions. fao.orgyoutube.com The combination of these oxidative processes—sulfone formation and hydroxylation—creates the necessary chemical structure for the eventual oxidative cleavage of the ring. fao.org
Following the initial oxidative and hydrolytic reactions (Phase I), the resulting metabolites can undergo conjugation reactions, also known as Phase II metabolism. nih.govuomus.edu.iq In this phase, plants attach small, polar endogenous molecules, such as sugars, to the cycloxydim metabolites. ucanr.eduuomus.edu.iq This process significantly increases their water solubility and generally renders them biologically inactive. uomus.edu.iq
Evidence for conjugation in cycloxydim metabolism is seen in the identification of a highly polar "sugar" fraction in plant matrices. fao.org These conjugated metabolites are considered terminal, meaning they are not readily metabolized further. Instead, they are typically compartmentalized within the plant cell, often in the vacuole, or incorporated into insoluble residues like lignin. ucanr.edu This sequestration effectively removes the herbicide and its derivatives from active biological pathways within the plant. ucanr.edu
Microbial and Environmental Degradation of Cycloxydim and its Metabolites
Cycloxydim is not persistent in the environment, primarily due to rapid degradation by soil microorganisms and abiotic processes like photolysis and hydrolysis. herts.ac.uk
In soil, cycloxydim is subject to rapid degradation by microorganisms. fao.orgherts.ac.uk Studies have shown that the half-life (DT50) of cycloxydim in aerobic soil can be less than nine hours. fao.org Soil microbes utilize the herbicide as a source of carbon, breaking it down through various enzymatic pathways. mdpi.comnih.gov
The transformation process mediated by soil microorganisms mirrors some of the pathways observed in plants. The primary metabolites identified in soil studies include the oxidation products Cycloxydim-TSO (sulfoxide) and Cycloxydim-TSO2 (sulfone). fao.org These metabolites are also subject to further degradation by the microbial community. fao.orgnih.gov The rate and pathway of microbial degradation can be influenced by soil type, moisture, temperature, and the specific microbial populations present. researchgate.net
Interactive Data Table: Aerobic Soil Metabolism of [¹⁴C] Cycloxydim
The following table displays the distribution of metabolites in soil over time following the application of radiolabeled cycloxydim, showing its rapid degradation.
| Days After Treatment (DAT) | Cycloxydim (% TAR) | Cycloxydim-TSO (% TAR) | Cycloxydim-TSO2 (% TAR) | Cycloxydim-T2SO (% TAR) |
| 0 | < 10 - 18 | N/A | N/A | N/A |
| 60 | Not Detected | 5 - 6 | 1.5 - 2.8 | ~1 |
% TAR = Total Applied Radioactivity. Data compiled from studies on various sandy loam and loam sandy soils. fao.org
Abiotic factors, particularly sunlight and water, play a significant role in the breakdown of cycloxydim. herts.ac.uk
Photolytic Degradation: Cycloxydim undergoes rapid photolysis, or degradation by light. herts.ac.uknih.gov Studies have shown that irradiation of cycloxydim in aqueous solutions leads to the cleavage of the N-O bond in the ethoxyimino group. nih.govscispace.com This process generates an iminyl radical, which is a key intermediate in the photolytic degradation pathway. nih.govresearchgate.net This rapid breakdown by sunlight contributes to its non-persistence on soil surfaces and in surface waters. fao.orgherts.ac.uk
Hydrolytic Degradation: Hydrolysis, the chemical breakdown of a compound due to reaction with water, also contributes to cycloxydim's degradation, although its rate is highly dependent on pH. nih.gov While specific hydrolysis data for cycloxydim is limited in the provided sources, the general principle for similar compounds is that stability can vary significantly in acidic, neutral, or alkaline conditions. nih.gov For instance, the cleavage of the oxime ether group is a known degradation step that can be influenced by hydrolysis. fao.org
The formation of Cycloxydim-3-hydroxy-sulfone-glutaric acid from the parent compound, cycloxydim, involves a multi-step biotransformation process. The initial steps primarily involve oxidation at the sulfur atom of the thiopyrane ring and modifications to the cyclohexenone ring.
A crucial stage in the formation of glutaric acid derivatives is the oxidative cleavage of the cyclohexenone ring system of cycloxydim and its oxidized metabolites. This ring-opening reaction leads to the formation of dicarboxylic acids. Specifically, the metabolite identified as 3-hydroxy-3-(3-thianyl)glutaric acid S-dioxide is a significant product of this pathway in plants. This compound is synonymous with this compound. The residue definition for regulatory purposes often includes cycloxydim and its metabolites that can be oxidized to form 3-(3-thianyl) glutaric acid S-dioxide and 3-hydroxy-3-(3-thianyl) glutaric acid S-dioxide. fao.org
The metabolic cascade can be summarized as follows:
Oxidation: Cycloxydim is first oxidized at the sulfur atom to form cycloxydim sulfoxide (TSO) and subsequently cycloxydim sulfone (TSO2).
Ring Cleavage: The cyclohexenone ring of these oxidized metabolites undergoes oxidative cleavage.
Formation of Glutaric Acid Derivative: This cleavage results in the formation of this compound.
Persistence and Environmental Half-Life of Related Degradation Products
The environmental fate of cycloxydim is characterized by its relatively rapid degradation. However, its various degradation products exhibit differing levels of persistence in the soil. The half-life (DT50), which is the time required for half of the initial concentration of a substance to dissipate, is a key indicator of persistence.
Studies on the aerobic degradation of cycloxydim in soil have shown that the parent compound degrades rapidly. The primary metabolites, including cycloxydim sulfoxide (TSO), cycloxydim sulfone (TSO2), and cycloxydim-T2SO, have varying half-lives. fao.org
| Degradation Product | Environmental Half-Life (DT50) in Days |
|---|---|
| Cycloxydim-TSO | 9.3 - 10.6 |
| Cycloxydim-TSO2 | 8.8 - 13 |
| Cycloxydim-T2SO | 19 - 291 |
Data derived from soil degradation studies. fao.org
The significant range in the half-life of Cycloxydim-T2SO suggests that its persistence can be highly dependent on specific soil and environmental conditions.
Comparative Mammalian Metabolism: Pathways to Glutaric Acid Analogs
In mammals, cycloxydim also undergoes extensive metabolism. Studies in various animal models, including rats and goats, have elucidated the primary biotransformation pathways. The initial metabolic steps are similar to those observed in plants, involving oxidation of the sulfur atom.
The major metabolites identified in mammals are cycloxydim sulfoxide (TSO) and cycloxydim sulfone (TSO2). These compounds are the primary products of Phase I metabolism. While the explicit formation of this compound in mammals is not as prominently documented as in plants, the presence of its precursors (TSO and TSO2) suggests that the subsequent oxidative ring cleavage to form glutaric acid analogs is a plausible metabolic route.
A comparative look at the metabolism in different mammalian species reveals a broadly similar pattern of biotransformation, with oxidation being the principal initial reaction. For instance, in both rats and goats, cycloxydim is extensively metabolized, with the sulfoxide and sulfone derivatives being key intermediates. The excretion of these metabolites occurs primarily through urine.
The formation of glutaric acid analogs would represent a further step in the detoxification and elimination process, converting the cyclic structures into more water-soluble, linear dicarboxylic acids that can be readily excreted from the body.
Molecular Characterization and Biochemical Roles of Cycloxydim 3 Hydroxy Sulfone Glutaric Acid
Structural Elucidation and Isomeric Considerations
Cycloxydim-3-hydroxy-sulfone-glutaric acid is a dicarboxylic acid derivative formed through the metabolic breakdown of the parent herbicide, cycloxydim (B1459944). fao.org Its chemical structure is defined by a glutaric acid backbone with a hydroxyl group and a 1,1-dioxidotetrahydro-2H-thiopyran-3-yl group attached to the central carbon. nih.gov The presence of the sulfone group (S,S-dioxide) indicates an oxidation of the original thianyl ring from the parent compound. herts.ac.uklgcstandards.com
The parent compound, cycloxydim, is a chiral molecule that exists as a racemic mixture and can also exhibit E/Z isomerism at the ethoxyimino group, influenced by factors like solvent polarity and pH. herts.ac.ukfao.org While specific isomeric studies on this particular metabolite are not extensively detailed, its formation from a racemic parent suggests the potential for stereoisomers. The IUPAC name for this metabolite is 3-(1,1-dioxothian-3-yl)-3-hydroxypentanedioic acid. nih.govlgcstandards.com
Below is a data table summarizing the key molecular characteristics of this compound.
| Property | Value | Source |
| IUPAC Name | 3-(1,1-dioxothian-3-yl)-3-hydroxypentanedioic acid | nih.govlgcstandards.com |
| Molecular Formula | C₁₀H₁₆O₇S | nih.govcymitquimica.com |
| Molecular Weight | 280.30 g/mol | nih.gov |
| Canonical SMILES | C1CS(=O)(=O)CC(C1)C(CC(=O)O)(CC(=O)O)O | lgcstandards.comcymitquimica.com |
| InChI Key | PVMXEMADFFDQHF-UHFFFAOYSA-N | cymitquimica.com |
| CAS Number | 2514745-42-5 | nih.govcymitquimica.com |
Enzymatic Basis of Metabolite Formation and Subsequent Reactions
The formation of this compound is a result of the extensive metabolism of cycloxydim in plants. fao.org After cycloxydim is absorbed by the plant, it undergoes a series of enzymatic transformations. caws.org.nz The metabolic pathway is complex and involves several key steps.
Initially, the sulfur atom in the thianyl ring of cycloxydim is oxidized to form cycloxydim-sulfoxide (TSO) and subsequently cycloxydim-sulfone (TSO2). fao.orgfao.org Following these oxidations, a critical metabolic step involves the oxidative cleavage of the cyclohexenone ring system of the parent molecule. fao.org This ring-opening reaction is a significant degradation step that leads to the formation of dicarboxylic acid derivatives, specifically glutaric acid derivatives. fao.org
The formation of this compound (also referred to in databases as BH 517-OH-TGSO2) occurs through this pathway, which includes both the oxidation of the sulfur to a sulfone and the subsequent cleavage and hydroxylation of the core structure. fao.orgherts.ac.uk These enzymatic processes ultimately increase the polarity of the molecule, which is a common detoxification mechanism in plants, facilitating its conjugation and compartmentalization. The glutaric acid derivatives can be further metabolized into smaller units that may be incorporated into the plant's natural carbohydrate pool. fao.org
Interaction Profiles with Biological Macromolecules
The primary mode of action of the parent compound, cycloxydim, is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. fao.org This enzyme is vital for the first committed step in fatty acid biosynthesis. fao.org By binding to ACCase, cycloxydim disrupts lipid formation, leading to the death of sensitive grass species. herts.ac.uk
The interaction profile of the metabolite, this compound, with biological macromolecules is not as clearly defined as that of its parent compound. Metabolic processes, such as the oxidative cleavage of the cyclohexenone ring that occurs to form this glutaric acid derivative, can significantly alter a molecule's structure and its ability to bind to target proteins. fao.orgunl.edu Such structural changes can reduce or eliminate the metabolite's affinity for the original target enzyme, in this case, ACCase. unl.edu
Ecological Implications and Environmental Dynamics
Environmental Distribution and Mobility in Soil-Water Systems
The environmental presence of Cycloxydim-3-hydroxy-sulfone-glutaric acid is intrinsically linked to the degradation of its parent compound, cycloxydim (B1459944). Cycloxydim is a post-emergence herbicide used to control grass weeds in various broadleaf crops. fao.org In the environment, particularly in soil, cycloxydim undergoes rapid degradation. fao.org
Studies on the aerobic degradation of cycloxydim in soil show a very short half-life (DT50) of less than 9 hours. fao.org The degradation pathway involves several steps, including oxidation at the sulfur atom of the thiopyrane ring and oxidative cleavage of the cyclohexenone ring, which leads to the formation of substituted glutaric acid derivatives, including this compound. fao.org
The primary metabolites of cycloxydim, such as cycloxydim-sulfoxide (TSO) and cycloxydim-sulfone (TSO2), are formed relatively quickly and are themselves non-persistent. fao.org
Table 1: Degradation Half-life (DT50) of Key Cycloxydim Metabolites in Soil
| Metabolite | DT50 in Bruch West Soil (days) | DT50 in Li 35 b Soil (days) | DT50 in Lufa 2.2 Soil (days) |
|---|---|---|---|
| Cycloxydim-TSO | 10.6 | 10.1 | 9.3 |
| Cycloxydim-TSO2 | 12.6 | 10.8 | 8.8 |
Data sourced from laboratory studies under dark conditions at 20°C. fao.org
Impact on Non-Target Microorganisms and Biogeochemical Cycling
The introduction of any pesticide or its metabolites into the soil can affect non-target organisms, including the diverse microbial communities that are fundamental to soil health and biogeochemical cycling. mdpi.com Herbicides can exert effects by inhibiting specific microbial metabolic pathways or by causing broader community shifts. nih.gov
Direct ecotoxicological studies on this compound are scarce. However, the potential impact can be inferred from general knowledge of how herbicide metabolites affect soil ecosystems. The persistence and bioavailability of a metabolite determine its potential to interact with soil biota. mdpi.com Given that this compound is a degradation product, its concentration and duration of presence in the soil are critical factors.
The effects of herbicides on soil microorganisms can include:
Reduction in Microbial Population: Some herbicides and their byproducts can lead to a temporary or long-term decrease in the total microbial biomass. researchgate.net
Impact on Soil Functions: Microbial communities drive essential biogeochemical cycles, such as nitrogen and carbon cycling. Inhibition of key microbial groups involved in processes like nitrification, denitrification, or organic matter decomposition can disrupt these cycles. mdpi.com
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for High-Resolution Metabolite Separation
High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UHPLC), are the cornerstones for the separation of cycloxydim (B1459944) and its metabolites from complex sample matrices. nih.govnih.gov These techniques are essential for isolating target analytes from interfering substances, which is a prerequisite for accurate quantification.
The separation is most commonly achieved using reversed-phase chromatography. In this approach, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. The mobile phase often consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with additives like formic acid to improve the peak shape and ionization efficiency for subsequent mass spectrometric detection. nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a wide range of polarities, from the parent cycloxydim to its more polar metabolites, including Cycloxydim-3-hydroxy-sulfone-glutaric acid.
The selection of the chromatographic column and mobile phase composition is optimized to achieve the best possible resolution between the different stereoisomers and metabolites, which can be challenging due to their structural similarities. csic.es For instance, the separation of diastereoisomers may require specialized chiral stationary phases or specific mobile phase conditions to achieve baseline separation. csic.es The use of UHPLC systems, with smaller particle size columns (sub-2 µm), allows for faster analysis times and improved separation efficiency compared to traditional HPLC. nih.gov
Table 1: Typical Chromatographic Parameters for Herbicide Metabolite Analysis
| Parameter | Typical Setting | Purpose |
| Technique | HPLC or UHPLC | High-resolution separation of analytes. |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3 µm particle size) | Separation based on polarity. |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Formic Acid) | Elutes compounds of varying polarities from the column. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |
| Injection Volume | 5 - 20 µL | Amount of sample extract introduced into the system. |
| Column Temp. | 25 - 40 °C | Affects separation efficiency and retention times. |
Spectrometric Approaches for Structural Confirmation and Quantification
While chromatography separates the compounds, mass spectrometry (MS) is the primary technique for their detection, structural confirmation, and quantification. nih.gov Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for pesticide residue analysis due to its exceptional sensitivity and selectivity. nih.govepa.gov
In LC-MS/MS analysis, after the analytes elute from the chromatography column, they are ionized, typically using electrospray ionization (ESI). The resulting ions are then guided into the mass spectrometer. For quantification and confirmation, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (an ion corresponding to the molecular weight of the target analyte) is selected in the first quadrupole, fragmented, and then one or more specific product ions are monitored in the third quadrupole. This process provides two levels of specificity (precursor and product ion masses), which significantly reduces matrix interference and allows for highly reliable identification and quantification, even at trace levels.
The fragmentation pattern of a compound in the mass spectrometer serves as a chemical fingerprint, which is used for structural confirmation. By comparing the fragmentation of an unknown peak in a sample to that of a certified reference standard of this compound, its identity can be unequivocally confirmed. nih.gov
Development and Validation of Common Moiety Analytical Methods for Regulatory and Research Purposes
For regulatory purposes, analyzing every single metabolite of a pesticide can be complex and inefficient. Therefore, a "common moiety" approach is often developed and validated. fao.org For cycloxydim, the residue definition for enforcement in both plant and animal commodities is defined as the sum of cycloxydim and all its metabolites that can be oxidized to two specific compounds: 3-(3-thianyl)glutaric acid S-dioxide and 3-hydroxy-3-(3-thianyl)glutaric acid S-dioxide (another name for this compound). fao.orgnih.gov
This methodology involves an initial extraction of the residues from the sample matrix, followed by a chemical oxidation step. This oxidation converts the parent cycloxydim and various precursor metabolites into these two stable, common moieties. The resulting solution is then analyzed by LC-MS/MS to quantify the two target glutaric acid derivatives. nih.gov The sum of these two compounds, calculated and expressed as cycloxydim equivalents, represents the total residue.
The validation of these common moiety methods is a rigorous process, ensuring they are accurate, precise, and robust for a wide range of sample types (commodities with high water, acid, oil, or protein content). nih.gov Validation data typically includes parameters such as linearity, accuracy (recoveries), precision (repeatability and reproducibility), and the limit of quantification (LOQ). nih.gov For cycloxydim, these methods have been validated with LOQs typically around 0.05 mg/kg for each of the two final analytes, leading to a combined LOQ for the total cycloxydim residue of approximately 0.1 mg/kg. nih.govnih.gov
Table 2: Validation Parameters for a Common Moiety Method
| Parameter | Typical Acceptance Criteria | Description |
| Linearity (R²) | > 0.99 | Demonstrates a proportional response of the instrument to the concentration of the analyte. |
| Recovery | 70-120% | The percentage of the analyte detected after the entire analytical procedure. |
| Precision (RSD) | < 20% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Quantification (LOQ) | e.g., 0.05 mg/kg per analyte | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. |
This regulatory approach simplifies residue monitoring by reducing the number of analytes that need to be measured, while still providing a comprehensive assessment of the total toxicologically relevant residue.
Computational and Predictive Modeling in Metabolite Research
In Silico Approaches for Predicting Metabolic Fate and Reaction Pathways
In silico metabolism prediction utilizes sophisticated software to forecast the biotransformation of a parent compound, providing a theoretical map of its potential metabolites. nih.govnih.gov These computational tools employ various approaches, including knowledge-based expert systems that rely on curated databases of known metabolic reactions and machine learning algorithms trained on extensive datasets of metabolic transformations. optibrium.comnih.gov
For a parent compound like Cycloxydim (B1459944), these tools can predict the formation of metabolites such as Cycloxydim-3-hydroxy-sulfone-glutaric acid. The process involves inputting the chemical structure of Cycloxydim into the software, which then applies a series of metabolic rules and prediction algorithms. nih.gov These algorithms simulate Phase I reactions (like oxidation, reduction, hydrolysis) and Phase II reactions (conjugation), which are the primary mechanisms of metabolism in living organisms. digitellinc.comoup.com The software can generate a ranked list of likely metabolites, along with the enzymatic steps required for their formation. digitellinc.com
Several platforms are prominent in this field:
BioTransformer : An open-source software package that predicts metabolic by-products from Phase I and Phase II metabolism, as well as microbial and environmental metabolism. nih.govdigitellinc.com It can provide information on the specific enzymes or enzymatic steps involved in a biotransformation. digitellinc.com
Meteor Nexus : A knowledge-based expert system that identifies potential metabolites by referencing a comprehensive database of metabolic transformations. optibrium.com
MetaSite : This tool uses a pseudo-docking approach to identify the most probable sites of metabolism on a target molecule, predicting the structure of likely metabolites for both Phase I and Phase II metabolism. optibrium.com
EPA MetaPath : A system developed to support the evaluation of pesticide metabolism data, which can be used to simulate metabolic pathways based on observed metabolite data. epa.gov
The application of these tools allows researchers to generate hypotheses about the metabolic fate of Cycloxydim, suggesting that pathways involving oxidation and subsequent conjugation could lead to the formation of this compound. Such predictions are crucial for guiding further experimental studies to confirm the presence and biological relevance of these metabolites. nih.gov
Table 1: Comparison of In Silico Metabolism Prediction Tools
| Tool Name | Prediction Approach | Key Features | Primary Application |
|---|---|---|---|
| BioTransformer | Knowledge-based and Machine Learning | Predicts Phase I & II, microbial, and environmental metabolism; Identifies enzymes. digitellinc.com | General metabolism prediction. digitellinc.com |
| Meteor Nexus | Knowledge-based Expert System | Uses a curated database of metabolic transformations; Links to mass spectrometry data. optibrium.com | Metabolite identification support. optibrium.com |
| MetaSite | Pseudo-docking Approach | Identifies "hot spots" for metabolism on a molecule; Predicts metabolite structures. optibrium.com | Redesign of metabolically unstable compounds. optibrium.com |
| EPA MetaPath | Expert System and Database | Repository for pesticide metabolism data; Simulates pathways from known data. epa.gov | Pesticide risk assessment. epa.gov |
Molecular Docking and Dynamics Studies of Metabolite Interactions
Molecular docking and molecular dynamics (MD) are computational techniques used to model the interaction between a small molecule (a ligand, such as a metabolite) and a macromolecule (a receptor, typically a protein or enzyme). unl.edumdpi.com These methods provide detailed, atomic-level insights into how a metabolite might bind to a biological target and the stability of this interaction over time. mdpi.commdpi.com
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. unl.edu The process involves:
Obtaining the 3D structures of both the ligand (this compound) and the target protein.
Using a docking algorithm to sample a large number of possible binding poses of the ligand within the active site of the protein.
Employing a scoring function to rank these poses, with lower scores typically indicating more favorable binding energies and a more stable interaction.
For this compound, docking studies could be used to investigate its potential to interact with acetyl-CoA carboxylase (ACCase), the known target of its parent compound, Cycloxydim. fao.org Such studies would reveal whether the metabolite retains the ability to bind to the enzyme's active site and could help explain its biological activity or lack thereof.
Molecular Dynamics (MD) Simulations build upon the static picture provided by molecular docking. MD simulations calculate the motion of atoms in the ligand-receptor complex over time, providing insights into the stability and dynamics of the binding interaction. mdpi.comnih.gov By simulating the complex in a virtual aqueous environment that mimics physiological conditions, MD can reveal:
The stability of the ligand's binding pose over a set period (nanoseconds to microseconds). acs.org
Key amino acid residues in the protein that form stable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the metabolite. mdpi.com
Conformational changes in the protein that may occur upon ligand binding. mdpi.com
While specific MD studies on this compound are not publicly documented, this methodology has been successfully applied to understand the interactions of other herbicide molecules with their target proteins, demonstrating its utility in elucidating mechanisms of action at a molecular level. mdpi.comnih.govfrontiersin.org
Table 2: Computational Steps in Molecular Interaction Studies
| Technique | Objective | Key Output | Example Application for Metabolite |
|---|---|---|---|
| Molecular Docking | Predict the binding orientation of a ligand to a protein. unl.edu | Binding pose, docking score (binding energy). unl.edu | Determining if the metabolite can fit into the active site of a target enzyme. |
| Molecular Dynamics | Simulate the movement and interaction of the ligand-protein complex over time. mdpi.com | Complex stability, key interacting residues, conformational changes. mdpi.commdpi.com | Assessing the stability of the metabolite's bond with the enzyme under physiological conditions. |
Quantitative Structure-Activity Relationships (QSAR) for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity or other properties. rsc.orgwikipedia.org QSAR models are mathematical equations that relate numerical descriptors of a molecule's structure (e.g., physicochemical properties like lipophilicity, size, and electronic properties) to a specific endpoint, such as herbicidal potency or toxicity. wikipedia.orgnih.gov
The fundamental principle of QSAR is that the structure of a chemical dictates its properties and, by extension, its biological activity. numberanalytics.com These models are developed using a "training set" of compounds with known activities to establish a statistically significant relationship. Once validated, the model can be used to predict the activity of new or untested compounds. rsc.orgnih.gov
In the context of this compound, QSAR studies would likely focus on a series of structurally related cyclohexanedione herbicides and their metabolites. For example, QSAR models have been developed for other herbicide classes to understand how different chemical substituents influence their efficacy. rsc.org A QSAR study involving compounds related to Cycloxydim could:
Identify the key structural features of the glutaric acid moiety that contribute to or detract from its interaction with a biological target.
Predict the potential phytotoxicity of various metabolites based on their structural properties. mdpi.com
Guide the design of new herbicide molecules with improved activity or more favorable environmental profiles. nih.gov
While a specific QSAR model for this compound is not available in the literature, the methodology has been applied to related compounds like Alloxydim, another cyclohexanedione herbicide. mdpi.com Such studies provide a framework for how the environmental and toxicological properties of Cycloxydim metabolites could be evaluated in silico, supporting risk assessment and regulatory decision-making. mdpi.comresearchgate.net
Table 3: Key Components of a QSAR Model
| Component | Description | Relevance to Cycloxydim Metabolite |
|---|---|---|
| Molecular Descriptors | Numerical values that characterize the chemical structure (e.g., molecular weight, logP, electronic properties). numberanalytics.com | Quantify the structural differences between the parent compound and its various metabolites. |
| Biological Activity Data | Experimentally measured endpoint for a set of compounds (e.g., IC50, EC50). rsc.org | Serves as the dependent variable to which the structural descriptors are correlated. |
| Statistical Method | An algorithm (e.g., multiple linear regression, machine learning) used to create the mathematical model. rsc.org | Generates the predictive equation linking structure to activity. |
| Model Validation | Process of assessing the model's robustness and predictive power using internal and external test sets. numberanalytics.com | Ensures the model can accurately predict the activity of new, related compounds. |
Future Directions and Research Gaps in Cycloxydim 3 Hydroxy Sulfone Glutaric Acid Studies
Elucidation of Unidentified Metabolic Intermediates
The metabolic pathway of cycloxydim (B1459944) has been investigated in various organisms, leading to the identification of several key transformation products. In plants, the metabolism of cycloxydim involves multiple steps, including oxidation of the sulfur atom, cleavage of the oxime ether group, hydroxylation of the cyclohexenone ring, and ultimately, the oxidative cleavage of the ring to form substituted glutaric acid derivatives. fao.orgfao.org However, the complete sequence of these events and the full range of intermediate compounds are not yet fully understood.
Animal metabolism studies have also revealed a complex picture. For instance, in studies on laying hens dosed with radiolabelled cycloxydim, a certain percentage of metabolites in eggs and liver remained unidentified. fao.org These unidentified intermediates represent a significant gap in our understanding of the complete metabolic fate of cycloxydim in livestock.
Future research should focus on:
Advanced Analytical Techniques: Employing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the unknown metabolites found in both plant and animal systems.
In Vitro Metabolism Studies: Utilizing microsomal and cytosolic fractions from relevant organisms (e.g., crop plants, livestock liver) to isolate and identify specific enzymatic reactions and the resulting intermediates in a controlled environment.
Computational Modeling: Using predictive metabolic software to hypothesize potential metabolic pathways and intermediates, which can then be targeted for experimental verification.
A thorough understanding of all metabolic intermediates is essential for a comprehensive risk assessment, as these compounds may have different toxicological profiles and environmental mobility compared to the parent compound or known metabolites.
Comprehensive Assessment of Long-Term Ecological Effects
Current knowledge on the environmental fate of cycloxydim suggests it is not persistent in soil. herts.ac.uk However, the long-term ecological effects of its metabolites, including the more stable and polar compounds like Cycloxydim-3-hydroxy-sulfone-glutaric acid, require more in-depth investigation. The transformation of the parent compound into various metabolites means that the environmental impact assessment must consider the entire suite of degradation products.
Key research gaps include:
Persistence and Mobility of Terminal Metabolites: While cycloxydim itself may degrade relatively quickly, the ultimate fate of its polar metabolites in soil and aquatic systems is less clear. Studies are needed to determine their potential for leaching into groundwater or accumulating in water bodies over the long term.
Impact on Soil Microbiome: The influence of cycloxydim and its metabolites on the structure and function of soil microbial communities over multiple growing seasons is an area that warrants further investigation. Long-term studies are necessary to ascertain if there are lasting effects on key soil processes such as nutrient cycling.
Effects on Non-Target Organisms: While acute toxicity data is available for cycloxydim, there is a need for more comprehensive studies on the chronic and sub-lethal effects of its metabolites on a wider range of non-target terrestrial and aquatic organisms. herts.ac.uk The potential for bioaccumulation of certain metabolites in the food chain should also be thoroughly examined.
A more holistic and long-term perspective on the ecological impact of cycloxydim and its degradation products is necessary to ensure that its use does not lead to unforeseen environmental consequences.
Integration with Sustainable Agricultural Practices and Resistance Management Strategies
The effective and sustainable use of any herbicide is intrinsically linked to integrated weed management (IWM) and strategies to mitigate the evolution of herbicide resistance. Cycloxydim is an acetyl-CoA carboxylase (ACCase) inhibitor, a mode of action to which several weed species have developed resistance. mdpi.comresearchgate.net
Future research in this area should be directed towards:
Development of Cycloxydim-Tolerant Crops: The introduction of cycloxydim-tolerant maize (CTM) has provided a new tool for weed management. modares.ac.ir Further research into developing other tolerant crop varieties could enhance the utility of cycloxydim within diverse cropping systems.
Herbicide Combinations and Rotations: Investigating the efficacy of tank-mixing or rotating cycloxydim with herbicides that have different modes of action is crucial for delaying the onset of resistance. modares.ac.irresearchgate.net Long-term field trials are needed to establish the most effective and sustainable herbicide rotation programs.
Monitoring and Management of Resistant Weeds: Establishing robust monitoring programs to detect the emergence of cycloxydim-resistant weed populations at an early stage is critical. Research into the specific mechanisms of resistance in different weed species will inform the development of effective management strategies. researchgate.net
By focusing on these research areas, the agricultural community can work towards a more sustainable and durable use of cycloxydim, ensuring its continued efficacy as a valuable tool for weed control while minimizing its environmental footprint and the risk of herbicide resistance.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing Cycloxydim-3-hydroxy-sulfone-glutaric acid with high purity?
- Answer: Optimize the reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to enhance yield. For purification, employ column chromatography with silica gel and verify purity using reverse-phase HPLC coupled with UV detection (λ = 210–230 nm). Structural confirmation should involve -NMR and -NMR spectroscopy to resolve stereochemical ambiguities. For example, monitor the sulfone and glutaric acid moieties at δ 3.2–3.8 ppm (sulfone protons) and δ 2.4–2.6 ppm (glutaric acid protons) .
Q. How can researchers quantify this compound in complex mixtures (e.g., plant tissues or soil samples)?
- Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column (e.g., Zorbax SB) and gradient elution (water/acetonitrile with 0.1% formic acid). Validate the method using matrix-matched calibration curves to account for ion suppression. Detection limits can be improved by optimizing collision energy for the [M-H] ion at m/z 279.1 .
Q. What analytical techniques are suitable for distinguishing this compound from its structural analogs (e.g., Cycloxydim-sulfone-glutaric acid)?
- Answer: High-resolution mass spectrometry (HRMS) can differentiate isomers by exact mass (<5 ppm error). For chromatographic separation, employ a phenyl-hexyl column with isocratic elution (acetonitrile:water = 65:35). Monitor retention time shifts caused by the hydroxyl group’s polarity in this compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Answer: Conduct meta-analyses to identify variables such as assay conditions (pH, temperature) or impurity profiles. For example, residual solvents (e.g., acetonitrile) in synthesized batches may inhibit enzymatic targets. Validate findings using orthogonal assays (e.g., enzyme inhibition vs. whole-plant bioassays) and cross-reference with purity data from -NMR .
Q. What experimental designs are effective for studying the degradation pathways of this compound under environmental conditions?
- Answer: Perform accelerated degradation studies using photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–9 buffers at 40°C). Track degradation products via LC-MS/MS and propose pathways using computational tools (e.g., DFT calculations for bond dissociation energies). Compare results to Cycloxydim-sulfone-glutaric acid (CAS 119725-81-4) to assess hydroxyl group stability .
Q. How can researchers investigate the interaction between this compound and plant acetyl-CoA carboxylase (ACCase)?
- Answer: Use homology modeling to predict binding sites in ACCase isoforms. Validate with surface plasmon resonance (SPR) to measure binding affinity () and isothermal titration calorimetry (ITC) for thermodynamic parameters. Compare inhibition kinetics () across resistant and susceptible weed species to identify resistance mechanisms .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible bioassays?
- Answer: Implement quality-by-design (QbD) principles, including design of experiments (DoE) to optimize critical process parameters (CPPs). Monitor intermediates via in-line FTIR spectroscopy and enforce strict control over sulfonation reaction times (≤2 hr) to minimize byproduct formation .
Methodological Notes
- Data Validation: Cross-reference chromatographic retention times and spectral data with certified reference materials (CRMs) where available.
- Safety Protocols: Handle sulfonic acid derivatives under fume hoods with PPE (nitrile gloves, goggles) due to potential irritancy .
- Advanced Instrumentation: For structural elucidation, combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography if single crystals are obtainable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
